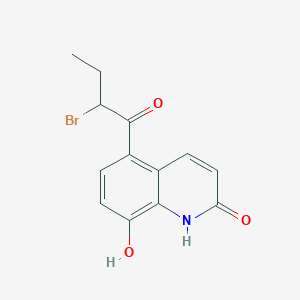

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone

Vue d'ensemble

Description

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone (C₁₁H₁₃BrNO₃) is a brominated quinolinone derivative with a ketone-functionalized butyl chain at the 5-position and a hydroxyl group at the 8-position. This compound is a critical intermediate in synthesizing β₂-adrenergic receptor agonists like procaterol, a bronchodilator used in asthma and COPD treatment . Its structural features make it a versatile precursor for introducing pharmacologically active side chains via nucleophilic substitution or coupling reactions.

Méthodes De Préparation

Structural and Synthetic Overview

Molecular Characteristics

The target compound features a quinolinone backbone substituted with a hydroxyl group at position 8 and a 2-bromo-1-oxobutyl moiety at position 5. Its molecular formula is C₁₃H₁₂BrNO₃ , with a molecular weight of 310.14 g/mol . The brominated side chain introduces steric and electronic complexities, necessitating precise synthetic control.

Key Synthetic Challenges

-

Regioselective acylation at position 5 of the quinolinone ring.

-

Introduction of the bromine atom on the butanoyl side chain without ring bromination.

-

Preservation of the hydroxyl group at position 8 under reactive conditions.

Preparation Methods

Friedel-Crafts Acylation of 8-Hydroxy-2(1H)-quinolinone

The most widely reported route involves Friedel-Crafts acylation of 8-hydroxy-2(1H)-quinolinone with 2-bromobutanoyl chloride (Figure 1) .

Reaction Conditions:

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM), 0–5°C

-

Reagent : 2-Bromobutanoyl chloride (1.1 equiv), added dropwise

-

Reaction Time : 6–8 hours

-

Workup : Quenching with ice-cold water, extraction with DCM, and column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Key Observations:

-

The electron-donating hydroxyl group at position 8 activates the ring for electrophilic substitution at position 5 .

-

Excess AlCl₃ may lead to over-acylation or decomposition, necessitating strict stoichiometric control.

Alternative Pathway: Bromination of Prequinolinone Intermediates

A less common approach involves bromination of a pre-acylated quinolinone derivative. For example, 5-(1-oxobutyl)-8-hydroxy-2(1H)-quinolinone is treated with N-bromosuccinimide (NBS) under radical conditions .

Reaction Conditions:

-

Reagent : NBS (1.05 equiv), azobisisobutyronitrile (AIBN, catalytic)

-

Solvent : CCl₄, reflux (80°C)

-

Reaction Time : 12 hours

-

Workup : Filtration, solvent evaporation, and recrystallization (ethanol/water)

Key Observations:

-

Radical bromination selectively targets the α-position of the ketone group in the butanoyl side chain .

-

Competing ring bromination is suppressed by steric hindrance from the quinolinone framework.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., CH₃CN) favor higher regioselectivity in acylation, while non-polar solvents (e.g., CCl₄) improve bromination efficiency (Table 1) .

Table 1: Solvent Impact on Reaction Outcomes

| Step | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Acylation | CH₃CN | 0°C | 65 | High |

| Bromination | CCl₄ | 80°C | 58 | Moderate |

| Acylation | DCM | 0°C | 72 | High |

Catalytic Systems

-

Lewis Acids : AlCl₃ outperforms FeCl₃ and ZnCl₂ in Friedel-Crafts acylation due to stronger electrophilic activation .

-

Radical Initiators : AIBN ensures consistent bromine radical generation, minimizing side reactions .

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 11.2 (s, 1H, -OH), 8.34 (d, J = 8.4 Hz, H-7), 7.58 (dd, J = 4.4 Hz, H-3), 3.42 (m, 2H, -CH₂Br), 2.98 (t, J = 7.2 Hz, 2H, -COCH₂) .

Industrial and Pharmacological Relevance

The compound’s role as a procaterol metabolite precursor underscores its importance in pharmaceutical quality control. Optimized synthetic routes ensure scalability, with recent advances focusing on flow chemistry to enhance yield and reduce AlCl₃ waste .

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted quinolinone derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of β2-Adrenergic Agonists

- This compound serves as an intermediate in the synthesis of β2-adrenergic agonists, such as procaterol hydrochloride, which are used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease. The bromo group allows for nucleophilic substitution reactions that are crucial in developing these pharmaceuticals .

-

Anticancer Research

- Recent studies have demonstrated that derivatives of this compound can be synthesized to create novel compounds with promising anticancer activity. For instance, a copper-catalyzed reaction involving this compound led to the formation of isoxazole hybrids that exhibited remarkable activity against various human cancer cell lines, including HeLa and MCF-7.

-

Antifungal Activity

- The compound has also been explored for its antifungal properties, showing broad-spectrum activity against plant pathogenic fungi such as Alternaria alternata and Fusarium oxysporum. This application highlights its potential in agricultural biotechnology as a fungicide.

Biochemical Research

This compound is utilized in biochemical research for studying interactions with biological targets. Its binding affinity to various enzymes and receptors is investigated to understand its mechanism of action and potential therapeutic effects. This includes studies on its role as a chelating agent due to its hydroxyl group, which can form stable complexes with metal ions .

Chemical Properties and Reactivity

The chemical structure of this compound contributes to its reactivity:

- Bromo Group : Acts as an excellent leaving group, facilitating nucleophilic substitutions.

- Hydroxyl Group : Participates in hydrogen bonding and may exhibit weak acid characteristics.

These properties allow for various synthetic pathways that can lead to new derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study explored the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids using this compound as a precursor. The synthesized compounds were tested against multiple cancer cell lines, revealing three compounds with superior anticancer properties compared to standard treatments like etoposide.

Case Study 2: Antifungal Efficacy

Another research project focused on synthesizing derivatives of this compound that demonstrated antifungal activities against four major plant pathogens. The results indicated that several derivatives could inhibit fungal growth effectively, suggesting potential applications in agriculture.

Mécanisme D'action

The mechanism of action of 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparaison Avec Des Composés Similaires

Structural Analogs of 8-Hydroxy-2(1H)-quinolinone Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Withdrawing Effects: The bromo-oxobutyl group in the target compound reduces nucleophilicity at the 5-position compared to unsubstituted 8-hydroxyquinolinones, directing reactions to specific sites during synthesis .

- Protection Strategies : Analogs like 8-benzyloxy derivatives (e.g., 8-OBn in ) are used to protect the hydroxyl group during synthesis, whereas the target compound retains the 8-OH for direct functionalization.

- Pharmacological Relevance: Procaterol shares the 8-OH group but replaces bromo-oxobutyl with a hydroxy-isopropylamino side chain, enhancing β₂-receptor binding .

Pharmacological Analogs

Table 2: Bronchodilators Derived from Quinolinones

Comparison with Target Compound :

- Synthetic Role: The target compound’s bromo group is replaced by an amino-hydroxyalkyl chain in procaterol, enabling receptor interaction .

- Bioactivity : Indacaterol’s diethylindenyl group enhances lipophilicity and receptor affinity, whereas the target compound’s bromo-oxobutyl group is metabolically inert, serving solely as a synthetic handle .

Physicochemical and Reactivity Profiles

- Solubility : The 8-OH group confers moderate water solubility, but bromo-oxobutyl increases hydrophobicity compared to 5-methoxy or 5-acetyl analogs .

- Reactivity : Bromo-oxobutyl undergoes nucleophilic substitution more readily than chloro or acetyl analogs due to the bromide’s superior leaving-group ability .

- Stability: The conjugated carbonyl at position 2 stabilizes the quinolinone core, reducing degradation compared to non-ketonic analogs .

Activité Biologique

5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone is a synthetic compound belonging to the class of 8-hydroxyquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H12BrNO3

- Molecular Weight : 310.14 g/mol

- CAS Number : 59827-93-9

- Structure : The compound features a quinolinone core with a bromo-substituent and a hydroxy group, which are critical for its biological activity.

Anticancer Activity

Research indicates that 8-hydroxyquinoline derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to:

- Inhibit the proliferation of cancer cells by inducing apoptosis.

- Act as chelators for metal ions, which can disrupt cellular processes in cancerous cells.

A study highlighted that derivatives of 8-hydroxyquinoline demonstrate cytotoxic effects against various cancer cell lines, suggesting that modifications to the core structure can enhance their efficacy against specific tumors .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown:

- Inhibition against bacterial strains : The compound exhibits activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Metal Ion Chelation : The hydroxy group in the quinolinone structure allows for chelation of metal ions, which is crucial in disrupting enzymatic functions in microbial and cancer cells .

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of various 8-hydroxyquinoline derivatives, including our compound of interest. The results indicated that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency compared to other known anticancer agents .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone?

The compound is synthesized via bromination of quinolinone precursors. For example, Echavarren’s method involves brominating 8-hydroxyquinolinone derivatives under controlled conditions using bromine in methanol (e.g., 5-Bromo-8-hydroxyquinoline synthesis in ). Intermediate protection of hydroxyl groups with benzyloxy substituents (e.g., 8-Benzyloxy derivatives in ) prevents unwanted side reactions. Reaction conditions typically include cooling (0°C) and quenching with sodium sulfite to stabilize the product .

Q. How is the compound characterized structurally?

Key techniques include:

- XRPD : Peaks at 2θ = 3.68°, 7.07°, 8.41°, 10.47°, and 17.29° confirm crystallinity ().

- NMR : NMR (DMSO-d6) signals at δ 11.3 (broad singlet, hydroxyl) and δ 7.68–7.64 (aromatic protons) validate the quinolinone backbone ().

- HRMS : High-resolution mass spectrometry (e.g., m/z 282.9845 for CHBrNO) ensures molecular weight accuracy .

Q. What biological activities are associated with this compound?

The compound and its derivatives (e.g., hydrochloride salts) exhibit β2-adrenoceptor agonist activity, making them candidates for bronchodilators (). Structural analogs like 8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one show potent binding to adrenergic receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or HRMS discrepancies)?

- Cross-validation : Use XRPD to confirm crystallinity and rule out polymorphic interference ().

- Isotopic pattern analysis : Compare HRMS data with theoretical isotopic distributions (e.g., CHBrNO in ).

- Dynamic NMR : Resolve overlapping signals by varying temperature or solvent .

Q. What experimental design considerations are critical for studying its environmental fate?

Follow frameworks like the INCHEMBIOL project ():

- Degradation pathways : Use LC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.

- Ecototoxicity assays : Conduct Daphnia magna or algal growth inhibition tests to assess ecological risks.

- Partition coefficients : Measure log (octanol-water) to predict bioavailability .

Q. How can computational methods predict its pharmacological interactions?

- Molecular docking : Simulate binding to β2-adrenoceptors using crystal structures (e.g., PDB ID 3NYA) to identify key residues (e.g., Asp113, Asn312).

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to rationalize reactivity (e.g., bromine’s electrophilic role in ) .

Q. What strategies address low yields in bromination reactions?

- Protecting groups : Use benzyloxy groups ( ) to shield hydroxyl moieties during bromination.

- Catalytic systems : Explore CuBr/HBr or NBS (N-bromosuccinimide) for regioselective bromination.

- Quenching protocols : Add sodium sulfite post-reaction to minimize over-bromination ( ) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Receptor specificity : Test selectivity against related receptors (e.g., β1 vs. β2-adrenoceptors) via competitive binding assays.

- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives ().

- Batch variability : Verify purity (>98% by HPLC) and crystallinity (XRPD) to ensure consistency .

Q. What protocols ensure safe handling in laboratory settings?

- Ventilation : Use fume hoods for bromination reactions ( ).

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact ( ).

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How to optimize HPLC purity analysis?

- Column selection : Use C18 reverse-phase columns with 5 µm particle size.

- Mobile phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid improves peak resolution ().

- Detection : UV at 254 nm for quinolinone chromophores .

Propriétés

IUPAC Name |

5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOOUIQZGIEBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.